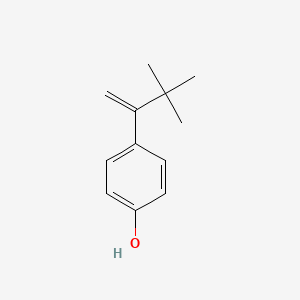
4-(3,3-Dimethylbut-1-en-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Dimethylbut-1-en-2-yl)phenol is an organic compound characterized by a phenolic structure with a 3,3-dimethylbut-1-en-2-yl substituent at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylbut-1-en-2-yl)phenol typically involves the alkylation of phenol with 3,3-dimethylbut-1-ene under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid, which facilitate the formation of the carbocation intermediate necessary for the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dimethylbut-1-en-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Corresponding alcohols and reduced phenolic compounds.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
4-(3,3-Dimethylbut-1-en-2-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethylbut-1-en-2-yl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The phenolic group can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence oxidative stress pathways, inflammatory responses, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar in structure but with a tert-butyl group instead of the 3,3-dimethylbut-1-en-2-yl group.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups at the ortho positions relative to the phenolic group.
Uniqueness
4-(3,3-Dimethylbut-1-en-2-yl)phenol is unique due to its specific substituent, which imparts distinct chemical properties and reactivity compared to other phenolic compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
5224-65-7 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-(3,3-dimethylbut-1-en-2-yl)phenol |
InChI |
InChI=1S/C12H16O/c1-9(12(2,3)4)10-5-7-11(13)8-6-10/h5-8,13H,1H2,2-4H3 |
InChI Key |
CPIBNMCUVJVKDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=C)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone]](/img/structure/B14741626.png)
![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide](/img/structure/B14741634.png)

![Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile](/img/structure/B14741639.png)
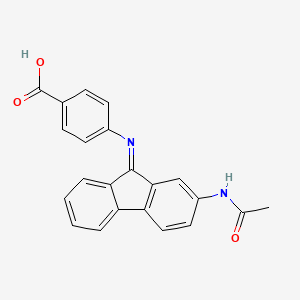
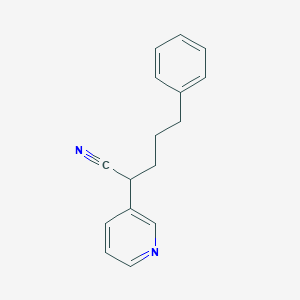
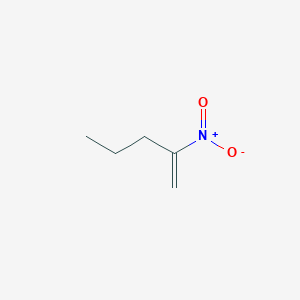
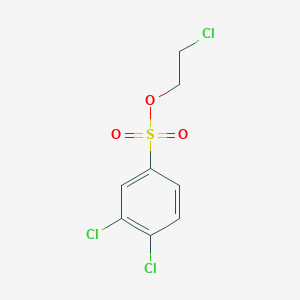
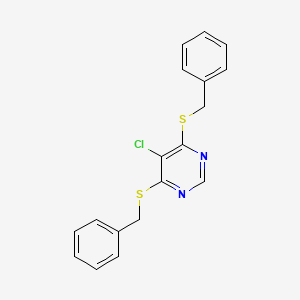
![Benzo[f]tetraphene-9,14-dione](/img/structure/B14741682.png)
![3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14741684.png)
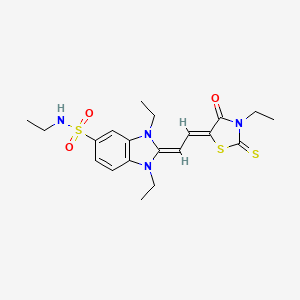
![n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide](/img/structure/B14741698.png)
![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)
